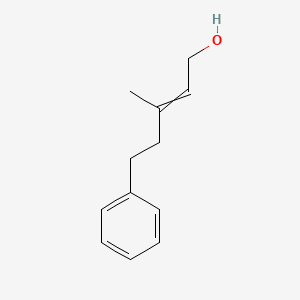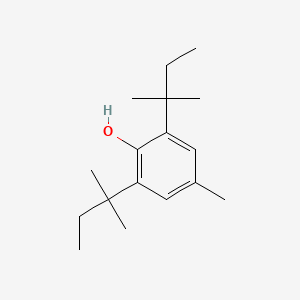
2,6-Di-tert-amyl-4-cresol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. It is a phenolic antioxidant widely used in various industrial applications due to its ability to inhibit oxidation processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-amyl-4-cresol typically involves the alkylation of p-cresol (4-methylphenol) with tert-amyl alcohol (2-methyl-2-butanol) in the presence of an acid catalyst such as sulfuric acid . The reaction proceeds as follows: [ \text{CH}_3(\text{C}_6\text{H}_4)\text{OH} + 2 \text{CH}_2=\text{C}(\text{CH}_3)_2 \rightarrow (\text{CH}_3)_2\text{C}(\text{CH}_3)_2\text{C}_6\text{H}_2\text{OH} ]
Industrial Production Methods
In industrial settings, the production of this compound involves continuous flow reactors where p-cresol and tert-amyl alcohol are mixed and passed through a catalyst bed under controlled temperature and pressure conditions . This method ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
2,6-Di-tert-amyl-4-cresol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding phenols.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones.
Reduction: Phenols.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
2,6-Di-tert-amyl-4-cresol has a wide range of applications in scientific research:
作用机制
2,6-Di-tert-amyl-4-cresol exerts its effects primarily through its antioxidant properties. It acts as a terminating agent in the autoxidation process by converting peroxy radicals to hydroperoxides, thereby preventing the propagation of free radical chain reactions . This mechanism is similar to that of other phenolic antioxidants like butylated hydroxytoluene .
相似化合物的比较
Similar Compounds
Butylated hydroxytoluene (BHT): 2,6-Di-tert-butyl-4-methylphenol.
Butylated hydroxyanisole (BHA): 2-tert-butyl-4-methoxyphenol.
Uniqueness
Compared to similar compounds, 2,6-Di-tert-amyl-4-cresol offers unique advantages such as higher thermal stability and better solubility in non-polar solvents . These properties make it particularly suitable for applications in high-temperature environments and in non-polar media.
属性
CAS 编号 |
56103-67-4 |
|---|---|
分子式 |
C17H28O |
分子量 |
248.4 g/mol |
IUPAC 名称 |
4-methyl-2,6-bis(2-methylbutan-2-yl)phenol |
InChI |
InChI=1S/C17H28O/c1-8-16(4,5)13-10-12(3)11-14(15(13)18)17(6,7)9-2/h10-11,18H,8-9H2,1-7H3 |
InChI 键 |
SOASHAVJCWKTKL-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(C)C1=CC(=CC(=C1O)C(C)(C)CC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[([1,1'-Biphenyl]-2-yl)oxy]butan-2-ol](/img/structure/B14638587.png)
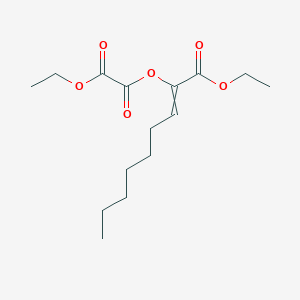
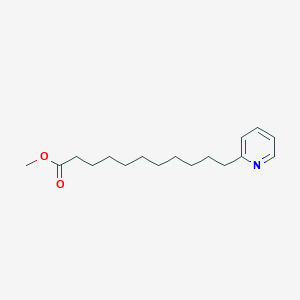
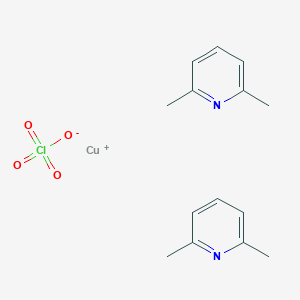
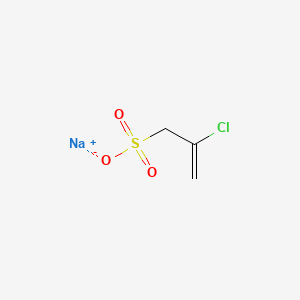
![1,3,5-Triazine, 2,4,6-tris[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]-](/img/structure/B14638609.png)
![6-[2-(4-Chloro-2-nitrophenyl)hydrazinylidene]-4-(2,4,4-trimethylpentan-2-yl)cyclohexa-2,4-dien-1-one](/img/structure/B14638611.png)
![1-Ethyl-3,4-diphenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B14638619.png)
![1-(4-Chlorophenyl)-2-[(2,6-dimethylpyridin-3-yl)amino]-2-oxoethyl methyl phosphate](/img/structure/B14638627.png)
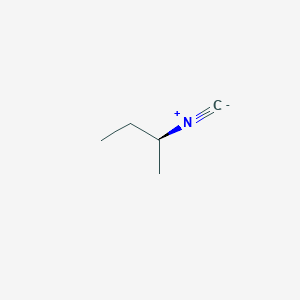

![2-Isocyanatobicyclo[2.2.2]octane](/img/structure/B14638643.png)
![4-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]benzene-1,2-diamine](/img/structure/B14638654.png)
